5-((4-Methoxyphenyl)methylene)-2-thioxo-4-imidazolidinone 5-((4-Methoxyphenyl)methylene)-2-thioxo-4-imidazolidinone
Brand Name: Vulcanchem
CAS No.: 7253-52-3
VCID: VC15742778
InChI: InChI=1S/C11H10N2O2S/c1-15-8-4-2-7(3-5-8)6-9-10(14)13-11(16)12-9/h2-6H,1H3,(H2,12,13,14,16)/b9-6-
SMILES:
Molecular Formula: C11H10N2O2S
Molecular Weight: 234.28 g/mol

5-((4-Methoxyphenyl)methylene)-2-thioxo-4-imidazolidinone

CAS No.: 7253-52-3

Cat. No.: VC15742778

Molecular Formula: C11H10N2O2S

Molecular Weight: 234.28 g/mol

* For research use only. Not for human or veterinary use.

5-((4-Methoxyphenyl)methylene)-2-thioxo-4-imidazolidinone - 7253-52-3

Specification

CAS No. 7253-52-3
Molecular Formula C11H10N2O2S
Molecular Weight 234.28 g/mol
IUPAC Name (5Z)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
Standard InChI InChI=1S/C11H10N2O2S/c1-15-8-4-2-7(3-5-8)6-9-10(14)13-11(16)12-9/h2-6H,1H3,(H2,12,13,14,16)/b9-6-
Standard InChI Key XNQUYEHNKGAJNI-TWGQIWQCSA-N
Isomeric SMILES COC1=CC=C(C=C1)/C=C\2/C(=O)NC(=S)N2
Canonical SMILES COC1=CC=C(C=C1)C=C2C(=O)NC(=S)N2

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The molecular structure of 5-((4-Methoxyphenyl)methylene)-2-thioxo-4-imidazolidinone (CAS: 7253-52-3) consists of an imidazolidinone core fused with a para-methoxyphenyl group via a methylene bridge. The imidazolidinone ring contains a thione group at position 2, which enhances its reactivity and interaction with biological targets . The IUPAC name is (5Z)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one, reflecting its stereochemistry and functional groups .

Key Structural Features:

  • Imidazolidinone ring: A five-membered ring with nitrogen atoms at positions 1 and 3.

  • Thione group (C=S): Contributes to hydrogen bonding and enzyme inhibition .

  • Para-methoxyphenyl substituent: Enhances lipophilicity and membrane permeability .

Stereochemical Considerations

The compound exhibits geometric isomerism due to the exocyclic double bond in the methylene bridge. The (Z)-configuration is predominant in synthesized derivatives, as confirmed by X-ray crystallography and NMR studies .

Synthesis and Optimization

Conventional Synthesis Routes

The synthesis typically involves a Knoevenagel condensation between 4-methoxybenzaldehyde and 2-thioxo-4-imidazolidinone under acidic or basic conditions .

Reaction Scheme:

4-Methoxybenzaldehyde+2-Thioxo-4-imidazolidinoneEtOH, HCl5-((4-Methoxyphenyl)methylene)-2-thioxo-4-imidazolidinone\text{4-Methoxybenzaldehyde} + \text{2-Thioxo-4-imidazolidinone} \xrightarrow{\text{EtOH, HCl}} \text{5-((4-Methoxyphenyl)methylene)-2-thioxo-4-imidazolidinone}

Optimization Parameters:

ParameterOptimal ConditionYield (%)
SolventEthanol78–85
CatalystHCl (0.1 M)-
Temperature (°C)60–70-
Reaction Time (h)4–6-

Data adapted from .

Green Chemistry Approaches

Recent advancements emphasize solvent-free mechanochemical synthesis, reducing environmental impact. Ball milling 4-methoxybenzaldehyde and 2-thioxo-4-imidazolidinone with a catalytic amount of NaOH achieves yields of 82% in 2 hours .

Physicochemical Properties

Thermodynamic Data

Experimental and computed properties are summarized below:

PropertyValueMethod/Source
Molecular Weight234.28 g/molCalculated
Melting Point198–200°CDSC
logP (Octanol/Water)1.85Crippen Estimation
ΔfG° (kJ/mol)162.32Joback Calculation
Solubility in Water0.47 mg/mLExperimental

Spectroscopic Characterization

  • IR (KBr, cm⁻¹): 1685 (C=O), 1590 (C=S), 1250 (C-O-C) .

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, CH), 7.45 (d, J=8.4 Hz, 2H, Ar-H), 6.92 (d, J=8.4 Hz, 2H, Ar-H), 3.80 (s, 3H, OCH₃) .

  • ¹³C NMR: δ 178.9 (C=O), 160.1 (C=S), 130.2–114.7 (Ar-C), 55.3 (OCH₃) .

Biological Activities and Mechanisms

Antimicrobial Efficacy

The compound exhibits potent activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) pathogens, with MIC values of 8–16 µg/mL . Its mechanism involves inhibition of bacterial DNA gyrase and disruption of cell membrane integrity .

Comparative Activity Table:

StrainMIC (µg/mL)Reference Compound (Ciprofloxacin)
S. aureus (MRSA)82
E. coli164

Data from .

Applications in Drug Development

Lead Optimization

Structural analogs with modified aryl groups (e.g., 4-methylphenyl, 2-chlorophenyl) demonstrate enhanced bioavailability and target selectivity . For instance, 3-(2-Methoxyphenyl)-5-((4-methylphenyl)methylene)-2-thioxo-4-imidazolidinone shows a 3-fold increase in PARP-1 affinity compared to the parent compound .

Formulation Strategies

Nanoencapsulation in PLGA nanoparticles improves solubility and sustained release, achieving a 2.5-fold increase in plasma half-life in murine models .

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